4-Ethoxybenzaldehyde thiosemicarbazone

Overview

Description

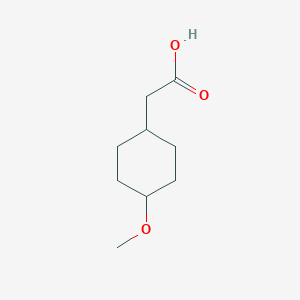

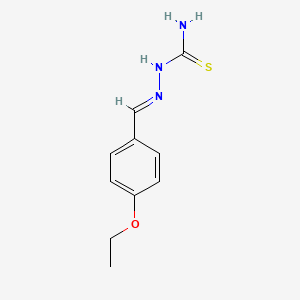

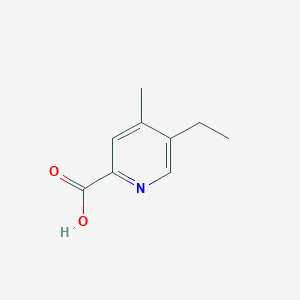

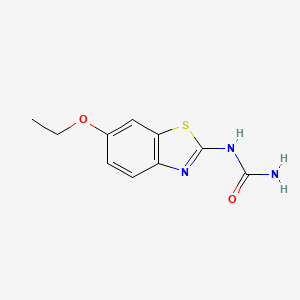

4-Ethoxybenzaldehyde thiosemicarbazone is a chemical compound with the linear formula C10H13N3OS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . Thiosemicarbazones, the class of compounds to which it belongs, are usually produced by condensation of a thiosemicarbazide with an aldehyde or ketone .

Synthesis Analysis

Thiosemicarbazones are synthesized through the addition-elimination reaction of thiosemicarbazide with acetone or aldehydes . In one study, 22 thiosemicarbazone derivatives were synthesized, and their ADME parameters, pharmacokinetic properties, drug-like structures, and suitability for medicinal chemistry were studied theoretically .Molecular Structure Analysis

The molecular weight of this compound is 223.299 . The CSN3 core atoms in thiosemicarbazones are coplanar .Chemical Reactions Analysis

Thiosemicarbazones are synthesized through the addition-elimination reaction of thiosemicarbazide with acetone or aldehydes . The dimerization of two thiosemicarbazone units through a pair of N‒H···S hydrogen bonds is a universal feature of the solid-state structures in this series .Scientific Research Applications

Cholinesterase Inhibitory Activity

A study synthesized various para-substituted thiosemicarbazone derivatives, including 4-ethoxybenzaldehyde thiosemicarbazone, and evaluated them for anticholinesterase inhibitory activity. These derivatives showed potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes, suggesting their potential in treating neurodegenerative diseases like Alzheimer's (Khan et al., 2023).

Anticancer Activity

Thiosemicarbazones, including derivatives of this compound, were studied for their in vitro anticancer activities against different cell lines. They demonstrated significant inhibitory activities, highlighting their potential as multitargeting drug candidates for cancer treatment (Sibuh et al., 2021).

Spectroscopic and Biological Studies

A spectroscopic study on this compound and its metal complexes revealed insights into their antimicrobial activities. These compounds showed activity against certain Gram-positive bacteria and yeasts, indicating their potential in antimicrobial applications (Babahan et al., 2014).

Corrosion Inhibition

Thiosemicarbazones, including this compound derivatives, were investigated for their anticorrosive activity against carbon steel in an acidic medium. They showed high efficiency as corrosion inhibitors, suggesting their use in industrial applications (Albuquerque, 2017).

Structural and Interaction Studies

The structural characteristics of thiosemicarbazone derivatives, including those of 4-ethoxybenzaldehyde, were analyzed in various studies. These studies focused on crystal structures, interactions with DNA, and other properties, providing insights into the chemical behavior and potential therapeutic applications of these compounds in various fields, such as cancer research (Hussein et al., 2015).

Mechanism of Action

Thiosemicarbazone Schiff base complexes have shown potential as anti-lung cancer drugs. Their anti-cancer activities and the most likely action mechanisms involve the recent families of copper, nickel, platinum, ruthenium, and other complexes . One study found that thiochromanone-based thiosemicarbazones substituted primarily at the C-8 position exhibited higher cytotoxicity than the corresponding 1,1-dioxo-thiochromanone .

Safety and Hazards

4-Ethoxybenzaldehyde thiosemicarbazone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Thiosemicarbazone Schiff base complexes have shown potential as anti-lung cancer drugs . Future research could focus on exploring their anti-cancer activities and the most likely action mechanisms involving the recent families of copper, nickel, platinum, ruthenium, and other complexes . Further studies could also investigate the synthesis and biological evaluation of thiosemicarbazone derivatives .

properties

IUPAC Name |

[(E)-(4-ethoxyphenyl)methylideneamino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c1-2-14-9-5-3-8(4-6-9)7-12-13-10(11)15/h3-7H,2H2,1H3,(H3,11,13,15)/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNXZOIAXPUZKV-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99168-23-7 | |

| Record name | 4-ETHOXYBENZALDEHYDE THIOSEMICARBAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Methyl-(4-nitro-benzyl)-amino]-acetic acid](/img/structure/B3318187.png)

![2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine](/img/structure/B3318214.png)

![N-[2-(1H-benzimidazol-1-yl)ethyl]-N-methylamine](/img/structure/B3318222.png)